3-(1,2-Dimethyl-1-propenyl)benzoic acid
Description
3-(1,2-Dimethyl-1-propenyl)benzoic acid is a benzoic acid derivative characterized by a 1,2-dimethylpropenyl substituent at the third position of the aromatic ring.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(3-methylbut-2-en-2-yl)benzoic acid |
InChI |
InChI=1S/C12H14O2/c1-8(2)9(3)10-5-4-6-11(7-10)12(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
ZIYWBEWMBVLFEP-UHFFFAOYSA-N |
SMILES |
CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |
Canonical SMILES |
CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key similarities and differences between 3-(1,2-Dimethyl-1-propenyl)benzoic acid and related benzoic acid derivatives:
Table 1: Comparison of Benzoic Acid Derivatives
Structural and Functional Comparisons
DM-COOK (1-<i>p</i>-(3,3-Dimethyl-1-triazeno)benzoic acid)
- Structural Differences: The triazeno group in DM-COOK introduces nitrogen-rich functionality, enabling selective antimetastatic activity in Lewis lung carcinoma models. In contrast, the dimethylpropenyl group in the target compound may prioritize steric effects over direct biochemical interactions .
- Biological Activity : DM-COOK inhibits spontaneous metastasis by 90% without affecting primary tumor growth or cytotoxicity, suggesting a unique mechanism distinct from cytotoxic benzoic acid derivatives .
3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid
- Applications : Part of the TocrisScreenPlus library (1,280 compounds), this derivative highlights the role of heterocyclic substituents in drug discovery. The imidazole group may enhance binding to metalloenzymes or receptors, though specific data are lacking .
Caffeic Acid
- Physicochemical Properties : The 3,4-dihydroxy groups confer strong antioxidant activity, making it valuable in food and cosmetic industries. Its lower lipophilicity compared to 3-(1,2-dimethylpropenyl)benzoic acid likely improves aqueous solubility but reduces membrane permeability .
3-Methylbenzoic Acid Derivatives
Toxicity and QSTR Insights
Quantitative structure-toxicity relationship (QSTR) models for benzoic acids () identify molecular connectivity indices (0JA, 1JA) and cross-factor JB as critical predictors of acute oral toxicity (LD50) in mice.
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